Ethyl 5-bromo-6-chloro-2-methylpyrimidine-4-carboxylate
Description
Ethyl 5-bromo-6-chloro-2-methylpyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Properties
Molecular Formula |
C8H8BrClN2O2 |
|---|---|
Molecular Weight |
279.52 g/mol |
IUPAC Name |
ethyl 5-bromo-6-chloro-2-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8BrClN2O2/c1-3-14-8(13)6-5(9)7(10)12-4(2)11-6/h3H2,1-2H3 |
InChI Key |
QGSWFHQRHSIENT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)C)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-6-chloro-2-methylpyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a pyrimidine derivative, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-6-chloro-2-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ethyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like potassium tert-butoxide and N-methylpyrrolidone are commonly used for nucleophilic substitution reactions.
Oxidation and Reduction: Reagents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst for reduction, and oxidizing agents like potassium permanganate (KMnO₄) for oxidation.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid .
Scientific Research Applications
Ethyl 5-bromo-6-chloro-2-methylpyrimidine-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-6-chloro-2-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, such as the NF-kB inflammatory pathway, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: Similar structure but lacks the bromine substituent.
Ethyl 2-bromo-4-methylpyrimidine-5-carboxylate: Similar structure but lacks the chlorine substituent.
Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate: Similar structure but lacks the chlorine substituent at position 6.
Uniqueness
Ethyl 5-bromo-6-chloro-2-methylpyrimidine-4-carboxylate is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
